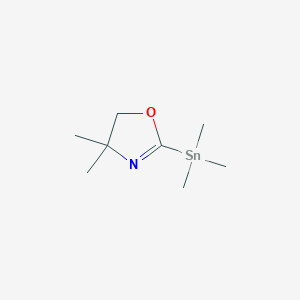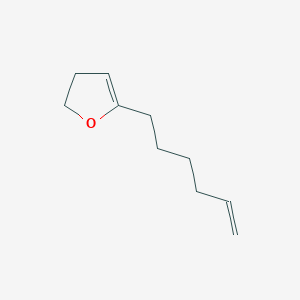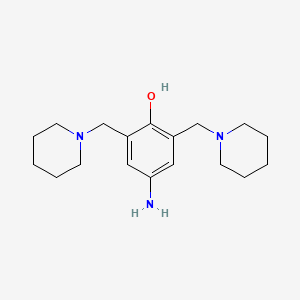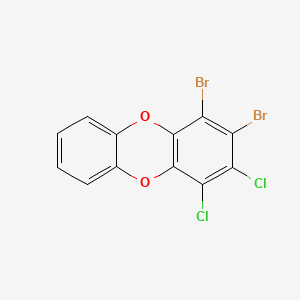![molecular formula C6H13N3O2 B14314975 N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide CAS No. 111997-71-8](/img/no-structure.png)
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide: is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide typically involves the reaction of an appropriate aldehyde or ketone with hydrazine derivatives. One common method is the condensation reaction between 2-hydroxyhydrazine and butan-2-one in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This interaction can disrupt key biological pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
- N-[1-(2-Hydroxyhydrazinylidene)ethyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)propyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)butyl]acetamide
Comparison: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide is unique due to its specific structural features, such as the butan-2-yl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Propiedades
| 111997-71-8 | |
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
N-[1-(hydroxyhydrazinylidene)butan-2-yl]acetamide |
InChI |
InChI=1S/C6H13N3O2/c1-3-6(4-7-9-11)8-5(2)10/h4,6,9,11H,3H2,1-2H3,(H,8,10) |
Clave InChI |
XBQBWQCZEFZZGV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=NNO)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



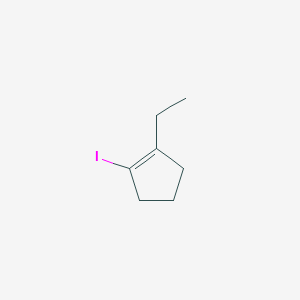
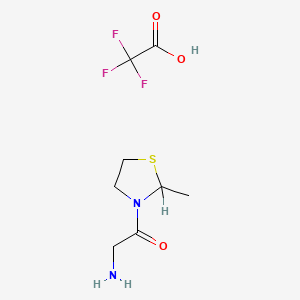


![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
